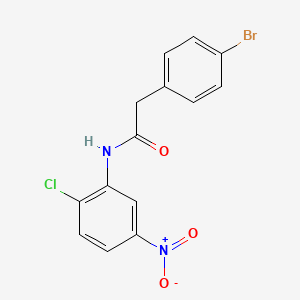

2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClN2O3/c15-10-3-1-9(2-4-10)7-14(19)17-13-8-11(18(20)21)5-6-12(13)16/h1-6,8H,7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIARNVLOIDQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenylamine with 2-chloro-5-nitroacetyl chloride. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the acetamide bond.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acetamide derivatives, including this compound. The compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) :

- The MIC values for this compound were determined using standard broth dilution methods.

- Preliminary results indicate that it exhibits significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 8 |

| Klebsiella pneumoniae | 32 |

The presence of the bromine and nitro groups in its structure is believed to enhance its interaction with bacterial cell walls, leading to increased permeability and subsequent cell lysis .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines, including breast cancer (MCF7).

Cell Viability Assay :

- The Sulforhodamine B (SRB) assay was employed to evaluate cytotoxicity.

- Results indicate that the compound significantly inhibits cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12 |

| HeLa | 15 |

The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .

Case Studies

A notable study examined the effects of this compound on a panel of bacterial and cancer cell lines. The findings demonstrated:

- Bactericidal Effects : After treatment with the compound, a reduction in viable bacterial counts was observed within hours.

- Cytotoxic Effects : Treated cancer cells exhibited morphological changes consistent with apoptosis, including chromatin condensation and membrane blebbing.

The biological activity of this compound can be attributed to several mechanisms:

Scientific Research Applications

2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide is a halogen-containing organic compound used as a reference material for organic elemental analysis. It belongs to the class of substituted acetamides and is characterized by a 2-(4-bromophenyl)acetamide group attached to the nitrogen of a 2-chloro-5-nitroaniline moiety. The compound serves as a benchmark for calibrating and validating analytical techniques used to determine the elemental composition of organic materials. It is also of interest in medicinal chemistry because of its potential biological activities.

Structure and Classification

this compound is an acetamide derivative where the hydroxyl group of acetic acid is replaced by an amine group. Its structure includes a bromophenyl ring and a chloro-nitrophenyl group attached to the acetamide backbone. Halogen atoms (bromine, chlorine) and nitro groups can enhance the biological activity of such compounds, making them valuable in drug design and development.

Synthesis

The synthesis of this compound can be achieved through various methods, often requiring careful temperature control. Monitoring reaction progress is typically done via techniques like thin-layer chromatography (TLC). Purification methods such as recrystallization or column chromatography are used to isolate the final product in high purity.

Reactions

This compound can participate in various chemical reactions due to its functional groups: Monitoring these reactions may involve analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to assess conversion rates and product formation.

Applications in Medicinal Chemistry

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide with other N-phenylacetamide derivatives, focusing on structural features, synthesis yields, physicochemical properties, and biological activities.

Key Observations:

Substituent Effects on Bioactivity: The target compound’s 2-chloro-5-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance its antimicrobial properties compared to compounds with electron-donating groups (e.g., 4-methoxybenzyl in ). In contrast, N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-oxothiazol-3-yl]acetamide (9g) exhibits mixed FPR1/FPR2 ligand activity due to its thiazolone ring, which facilitates hydrogen bonding with receptor residues .

Synthesis Efficiency: Compounds with heterocyclic appendages (e.g., triazinoindole in or pyridazinone in ) often require multi-step syntheses, resulting in moderate yields (15–21% for thiazolone derivatives ). The target compound’s synthesis would likely face similar challenges due to steric hindrance from the nitro and chloro groups.

Physicochemical Properties :

- Melting points for bromophenyl acetamides vary widely (e.g., 162–232°C in ), influenced by substituent bulk and crystallinity. The target compound’s melting point is expected to exceed 200°C, aligning with nitro-containing analogs .

Research Implications and Limitations

- Structural Optimization : The target compound’s nitro group could be replaced with bioisosteres (e.g., trifluoromethyl in ) to balance potency and metabolic stability.

- Validation Gaps : Many analogs lack detailed pharmacokinetic data (e.g., solubility, bioavailability), necessitating further studies .

- Crystallographic Data : SHELX-based structural validations (as in ) are critical for confirming the stereoelectronic effects of substituents.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 2-(4-bromophenyl)-N-(2-chloro-5-nitrophenyl)acetamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous acetamide derivatives are synthesized by reacting 4-bromophenylacetic acid with substituted anilines using coupling reagents like EDCI/HOBt in DMF . Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of activating agent), temperature (room temperature to 60°C), and solvent polarity (DMF or THF). Catalytic hydrogenation (e.g., 10% Pd/C in ethanol) may reduce nitro groups if undesired side reactions occur . Monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (typically 15–27% for similar compounds) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Answer :

- ¹H/¹³C NMR : Confirm substituent positions and amide bond formation. For example, the amide proton (NH) appears as a singlet near δ 10–12 ppm, while aromatic protons (Br, Cl, NO₂ substituents) show distinct splitting patterns due to electron-withdrawing effects .

- HRMS : Verify molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₁₀BrClN₂O₃: 385.95) with <5 ppm error .

- FTIR : Amide C=O stretch near 1650–1680 cm⁻¹ and nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be addressed?

- Answer : Crystallization may be hindered by conformational flexibility from the amide bond and bulky substituents. Slow evaporation from DMSO/ethanol mixtures at 4°C promotes crystal growth. Single-crystal X-ray diffraction (SCXRD) with SHELX software resolves bond lengths/angles (e.g., C-Br ≈ 1.89 Å, C-Cl ≈ 1.74 Å) and validates dihedral angles between aromatic rings . Data collection at 100 K reduces thermal motion artifacts, achieving R-factors <0.05 . Twinning or disorder in nitro groups may require iterative refinement in Olex2 .

Q. How do electronic effects of substituents (Br, Cl, NO₂) influence reactivity in cross-coupling reactions?

- Answer : The bromophenyl group acts as a directing moiety in Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), while the nitro group deactivates the aryl ring, requiring harsher conditions (e.g., 100°C, 24h) . Chlorine’s ortho/para-directing effects can lead to regioselective functionalization. Computational DFT studies (B3LYP/6-31G*) predict electrophilic substitution sites via Fukui indices .

Q. What in vitro assays are suitable for evaluating bioactivity, and how does structure correlate with observed effects?

- Answer :

- Cytotoxicity : Test against HL60 (leukemia) or RBL-2H3 (mast cell) lines via MTT assay (IC₅₀ determination). The nitro group may enhance redox activity, inducing apoptosis .

- Enzyme inhibition : Screen against kinases or proteases using fluorescence polarization. The amide bond’s hydrogen-bonding capacity may improve target binding .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., replacing NO₂ with NH₂) to assess electronic/steric impacts on potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.